molecular formula C8H5ClN2O2 B15332911 6-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid

6-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B15332911
M. Wt: 196.59 g/mol
InChI Key: ARUUHBNEMWJGLS-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorine atom at the 6th position and a carboxylic acid group at the 3rd position on the imidazo[1,5-a]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[1,5-a]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways involved can differ based on the biological context and the specific derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and the carboxylic acid group at specific positions allows for targeted modifications and the development of derivatives with tailored properties.

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

6-chloroimidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-6-3-10-7(8(12)13)11(6)4-5/h1-4H,(H,12,13)

InChI Key

ARUUHBNEMWJGLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CN=C2C(=O)O)Cl

Origin of Product

United States

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